molecular formula C21H23NO3 B3264581 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 393178-28-4

9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B3264581
CAS No.: 393178-28-4
M. Wt: 337.4
InChI Key: NTFTULBKHJJQAW-OAHLLOKOSA-N
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Description

Chemical Structure and Functionality
The compound 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative. Its structure includes a chiral (2S)-4-methyl-1-oxopentan-2-yl substituent, which confers stereochemical specificity and a branched aliphatic chain. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amine functionalities, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Synthesis
The compound is synthesized via reaction of Fmoc chloride with the corresponding amine or alcohol under basic conditions, as exemplified by similar Fmoc derivatives (e.g., sodium bicarbonate-mediated coupling in aqueous/organic biphasic systems) .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFTULBKHJJQAW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethylamines .

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate involves its ability to form stable carbamate linkages. This stability is crucial for its role as a protecting group in organic synthesis. The compound interacts with molecular targets through covalent bonding, which can be reversed under specific conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and applications of the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications
9H-Fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (Target) (2S)-4-methyl-1-oxopentan-2-yl C₂₁H₂₃NO₄ 353.41 g/mol Peptide synthesis intermediate; chiral building block
Fmoc-Glycinol (9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate) 2-hydroxyethyl C₁₇H₁₇NO₃ 295.32 g/mol Solid-phase synthesis; soluble in water/1% acetic acid
Fmoc-Met-Wang resin (9H-Fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate) (2S)-4-(methylsulfanyl)-1-oxobutan-2-yl C₂₀H₂₁NO₃S 355.45 g/mol Solid-phase peptide synthesis (Wang resin linkage)
9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate (1S)-1-(hydroxymethyl)-2-methylpropyl C₂₀H₂₃NO₃ 349.40 g/mol Chiral intermediates for β-amino alcohols or branched peptides
9H-Fluoren-9-ylmethyl N-(3-oxopropyl)carbamate 3-oxopropyl C₁₈H₁₇NO₄ 311.33 g/mol Reactive intermediate for conjugates (ketone-functionalized)

Key Comparative Insights

Stereochemical and Branching Effects
  • The target compound’s (2S)-4-methyl-1-oxopentan-2-yl group introduces a branched aliphatic chain with a ketone functionality, enhancing steric bulk compared to linear analogs like Fmoc-Glycinol. This may influence coupling efficiency in peptide synthesis .
  • Chiral specificity is critical in analogs such as the (1S)-1-(hydroxymethyl)-2-methylpropyl derivative, which is used in β-amino alcohol synthesis .
Solubility and Stability
  • Fmoc-Glycinol exhibits high aqueous solubility due to its hydroxyethyl group, enabling use in polar solvents . In contrast, the target compound’s hydrophobic branched chain likely reduces water solubility, necessitating organic solvents like DMF or dichloromethane.
  • Stability under basic conditions is a shared trait due to the Fmoc group’s base lability. However, electron-withdrawing substituents (e.g., ketones) may accelerate deprotection rates .

Research Findings and Data

Spectroscopic Characterization

  • NMR data for Fmoc derivatives show distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyls (δ 155–160 ppm). The target compound’s branched chain results in upfield shifts for methyl groups (δ 0.8–1.2 ppm) .

Biological Activity

9H-Fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (CAS No. 146803-42-1) is a synthetic compound that exhibits significant biological activity, particularly in the fields of pain management and cancer treatment. This compound is a cyclic peptide analog of the endogenous peptide hormone vasoactive intestinal polypeptide (VIP), which is known for its role in various physiological processes, including vasodilation and modulation of immune responses.

The molecular formula of this compound is C21H23NO3C_{21}H_{23}NO_3 with a molecular weight of approximately 337.419 g/mol. Its structure includes a fluorenyl group, which contributes to its unique properties and biological activities.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

  • Matrix Metalloproteinase Inhibition : The compound binds to matrix metalloproteinases (MMPs), inhibiting their ability to degrade glycan structures. This action is crucial as MMPs are involved in cancer progression and metastasis .
  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various carcinoma cell lines by blocking the synthesis of essential proteins required for cell division .
  • Pain Relief : Animal model studies have shown that this compound has an effective dose of 10 nmol/kg body weight for pain relief, suggesting its potential application in treating chronic pain conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
MMP InhibitionBlocks degradation of glycan
Anti-CancerInhibits carcinoma cell line proliferation
Pain ReliefEffective dose: 10 nmol/kg

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Pain Management : In a controlled animal study, the compound was administered to assess its efficacy in alleviating pain induced by inflammatory conditions. Results indicated a significant reduction in pain scores compared to control groups, supporting its role as a potential analgesic agent.
  • Cancer Cell Line Study : A series of experiments involving various human carcinoma cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates, highlighting its potential as an anti-cancer therapeutic.

Q & A

Q. What are the optimal conditions for synthesizing 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves coupling 9H-fluoren-9-ylmethanol derivatives with activated carbonyl intermediates. Key steps include:

  • Coupling Agents : Use carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid precursors .
  • Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates .
  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and inertness .
  • Reaction Monitoring : Thin-layer chromatography (TLC) ensures completion within 12–24 hours at room temperature .

Q. Example Reaction Parameters

Reagent/ConditionRoleTypical Quantity
DCCCoupling agent1.2 mmol
DMAPCatalyst0.18 mmol
SolventMedium10 mL DCM
TemperatureControl25°C, 12–24 hrs

Q. How can researchers characterize the structural conformation of this compound using crystallographic methods?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles. High-resolution data (R factor < 0.1) ensures accuracy .
  • Sample Preparation : Crystallize from methanol or ethanol to obtain diffraction-quality crystals. Disorder in solvent molecules (e.g., propan-2-ol solvates) requires careful data omission during refinement .
  • Validation Tools : Employ Mercury or Olex2 for visualizing hydrogen bonding (e.g., N–H···O interactions) and packing motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Hazard Mitigation Table

HazardPrecautionGHS Code
Skin irritationNitrile glovesH315
Eye damageSafety gogglesH319
Inhalation riskFume hood/respiratorH335

Advanced Questions

Q. What methodologies are recommended for analyzing the enantiomeric purity of this chiral carbamate?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases. Retention time differences (<1 min) distinguish enantiomers .
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in the ¹H-NMR spectrum .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (2S)-configured derivative .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical techniques confirm its degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40–60°C and pH 2–12 for 7–14 days. Monitor degradation via:
    • HPLC-MS : Detect hydrolyzed products (e.g., free fluorenylmethanol) .
    • TGA/DSC : Identify decomposition temperatures (>200°C) and endothermic peaks .
  • Degradation Pathways : Acidic conditions cleave the carbamate bond, while oxidation targets the fluorenyl group .

Q. What computational approaches are suitable for modeling the compound’s interactions in supramolecular assemblies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding with cyclodextrins or proteins (e.g., serum albumin) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in host-guest systems .
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM/water mixtures using GROMACS .

Q. Computational Parameters

SoftwareApplicationKey Output
AutoDock VinaDocking affinityBinding energy (kcal/mol)
Gaussian 16DFT optimizationHOMO-LUMO gap (eV)
GROMACSSolvation dynamicsRMSD (<2 Å)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

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